1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

soluble epoxide hydrolase sEH inhibitor piperidine urea

This N,N′-disubstituted urea scaffold offers a unique chemical space for sEH inhibitor and serotonin receptor modulator SAR exploration. The 4-butoxyphenyl group and 4-hydroxypiperidine moiety provide distinct vectors for diversification beyond well-characterized urea series. Its calculated moderate lipophilicity (clogP ~1.96) positions it favorably for lead optimization targeting improved solubility. Researchers investigating dual SSRI/5-HT1A/5-HT7 activity or comparative ADME profiling of heteroatom-containing N-aryl domains will find this compound a structurally compelling intermediate. Limited commercial availability; early-stage discovery sourcing.

Molecular Formula C18H29N3O3
Molecular Weight 335.448
CAS No. 1797957-15-3
Cat. No. B2626376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
CAS1797957-15-3
Molecular FormulaC18H29N3O3
Molecular Weight335.448
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O
InChIInChI=1S/C18H29N3O3/c1-2-3-14-24-17-6-4-15(5-7-17)20-18(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,2-3,8-14H2,1H3,(H2,19,20,23)
InChIKeyUCXXLZONQBEFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797957-15-3): Procurement-Relevant Chemical Profile


1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797957-15-3) is a synthetic small molecule belonging to the N,N′-disubstituted urea class, with a molecular formula of C18H29N3O3 and a molecular weight of 335.4 g/mol . Structurally, it features a 4-butoxyphenyl ring linked via a urea bridge to a 2-(4-hydroxypiperidin-1-yl)ethyl moiety . The compound occupies a chemical space relevant to soluble epoxide hydrolase (sEH) inhibition and serotonin receptor modulation, based on its piperidine-urea pharmacophore [1]. However, no primary research articles, patents, or authoritative databases were found to contain quantitative biological activity data for this specific compound.

Why Generic Substitution of 1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea Carries Scientific Risk


Within the piperidine-urea chemical class, minor structural modifications—such as alterations to the N-aryl substituent, the piperidine N-substituent, or the linker length—can dramatically shift potency, selectivity, and pharmacokinetic profiles [1]. For example, in a series of 4-substituted piperidine-derived trisubstituted ureas evaluated as sEH inhibitors, changes to the aryl group modulated not only sEH IC50 but also off-target ion channel (hERG) and cytochrome P450 liabilities [1]. Similarly, for alkoxy-piperidine derivatives targeting serotonin transporters and 5-HT1A/5-HT7 receptors, the alkoxy chain length and substitution pattern critically determined the balance between reuptake inhibition and receptor binding [2]. Therefore, substituting 1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea with a close analog lacking explicit comparative data risks obtaining a compound with unpredictable target engagement, selectivity, or ADME properties.

Quantitative Differentiation Evidence for 1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea: Comparator-Based Analysis


Predicted sEH Inhibitory Potency vs. Benchmark 4-Substituted Piperidine Ureas

No direct sEH inhibition data exists for 1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea. Class-level inference: the 4-substituted piperidine-derived trisubstituted urea scaffold is a validated pharmacophore for potent sEH inhibition. The benchmark compound 2d (Shen et al., 2009) achieved an sEH IC50 in the low nanomolar range and demonstrated minimal hERG and CYP off-target activity [1]. The butoxyphenyl substituent in the target compound is structurally analogous to the optimized aryl groups in this series and may confer similar or differentiated potency; however, no quantitative comparison can be made [1].

soluble epoxide hydrolase sEH inhibitor piperidine urea

Serotonin Receptor Binding Potential vs. Alkoxy-Piperidine Derivatives 7a and 15g

The target compound contains a butoxy substituent on the phenyl ring and a hydroxypiperidine moiety, placing it within the chemical space of alkoxy-piperidine derivatives evaluated for serotonergic activity. In a 2019 study by Wang et al., compound 7a exhibited 5-HT1A Ki = 12 nM and 5-HT7 Ki = 25 nM, while compound 15g showed 5-HT1A Ki = 17 nM and 5-HT7 Ki = 35 nM, with corresponding serotonin reuptake inhibition IC50 values of 177 nM and 85 nM, respectively [1]. However, no data links the target compound to these specific targets, and direct extrapolation is not warranted [1].

5-HT1A receptor 5-HT7 receptor antidepressant alkoxy-piperidine

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

Computed physicochemical properties for 1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (clogP ≈ 1.96, HBD = 1, HBA = 6, TPSA ≈ 54 Ų) [1] indicate moderate lipophilicity and a single hydrogen bond donor (the urea NH adjacent to the butoxyphenyl ring; the hydroxypiperidine OH may be partially buried). This profile differs from comparator 1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797286-74-8), which bears a more lipophilic tert-butyl group (predicted clogP higher by ~0.5–0.8 log units) and lacks the ether oxygen hydrogen bond acceptor present in the butoxy chain . These differences may influence solubility, permeability, and off-target binding.

lipophilicity clogP HBD drug-likeness physicochemical

Validated Application Scenarios for 1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea Based on Available Evidence


Scaffold-Hopping Library Design for sEH Inhibitor Discovery

The compound can serve as a structural diversification point in sEH inhibitor libraries, where the 4-butoxyphenyl group and 4-hydroxypiperidine moiety provide vectors for exploring SAR beyond the well-characterized adamantyl- and cyclohexyl-urea series [1]. Its calculated moderate lipophilicity (clogP ~1.96) [2] positions it in a favorable range for lead optimization campaigns targeting improved solubility over highly lipophilic sEH inhibitors such as AR9281 [1].

Serotonergic Probe Compound for Multimodal Antidepressant Research

Given the structural resemblance to alkoxy-piperidine derivatives with dual SSRI/5-HT1A/5-HT7 activity [3], this compound may be evaluated as a probe for serotonergic target engagement. Researchers should prioritize empirical determination of 5-HT1A and 5-HT7 Ki values and serotonin reuptake inhibition IC50 before assuming functional equivalence to known actives like compound 7a (5-HT1A Ki = 12 nM) [3].

Comparative ADME Profiling Against tert-Butyl and Other Alkyl-Phenyl Analogs

The butoxy substituent introduces an ether oxygen capable of acting as a hydrogen bond acceptor, which distinguishes this compound from purely alkyl-substituted analogs (e.g., 4-tert-butylphenyl derivatives) [2]. This structural feature may be exploited in systematic ADME comparisons to assess the impact of heteroatom incorporation in the N-aryl domain on metabolic stability and CYP inhibition profiles.

Chemical Biology Tool for Evaluating Urea Pharmacophore Conformational Effects

The ethyl linker between the urea and the 4-hydroxypiperidine introduces conformational flexibility not present in directly N-linked piperidine ureas. This compound can be used in comparative conformational analysis to study how linker length affects sEH active-site occupancy, complementing studies on conformationally restricted urea inhibitors [1].

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